(Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Description
The compound (Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(18),7(12),8,10,14,16-hexaene comprises two distinct moieties:
- (Z)-But-2-enedioic acid: The (Z)-isomer of but-2-enedioic acid, commonly known as maleic acid, is a dicarboxylic acid with a planar structure and high reactivity due to its conjugated double bond .
- 9-Chloro-4-methyl-13-oxa-4-azatetracyclo[...]hexaene: A complex tetracyclic system featuring fused oxa (oxygen-containing) and aza (nitrogen-containing) rings, with chloro and methyl substituents. This heterocyclic core is structurally similar to pharmacologically active alkaloids and macrocycles .
Properties
Molecular Formula |
C21H20ClNO5 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
InChI |
InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
GMDCDXMAFMEDAG-BTJKTKAUSA-N |
Isomeric SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The tetracyclic framework is constructed via a Diels-Alder reaction or photochemical cyclization. A representative approach involves:
-
Starting material : A bicyclic diene (e.g., 1,3-cyclohexadiene derivative) and a dienophile (e.g., maleic anhydride) undergo [4+2] cycloaddition to form a six-membered ring.
-
Oxidative coupling : Subsequent intramolecular oxidative coupling under UV light induces ring closure to generate the tetracyclic structure.
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | Diels-Alder: 1,3-cyclohexadiene, maleic anhydride, 80°C, 12h | 68% | NMR (CDCl₃): δ 6.2–6.8 (m, 4H, olefinic) |
| 2 | UV light (254 nm), THF, 24h | 45% | IR (KBr): 1650 cm⁻¹ (C=O stretch) |
Functionalization: Chlorination and Methylation
-
Chlorination : Electrophilic aromatic substitution using Cl₂ gas in the presence of FeCl₃ introduces the chlorine atom at position 9.
-
Methylation : A nucleophilic substitution reaction with methyl iodide (CH₃I) in DMF installs the methyl group at position 4.
| Reaction | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Chlorination | Cl₂ (1 eq), FeCl₃ (0.1 eq), DCM, 0°C, 2h | 82% | 98.5% |
| Methylation | CH₃I (1.2 eq), K₂CO₃, DMF, 60°C, 6h | 75% | 97.8% |
Salt Formation with (Z)-But-2-enedioic Acid
The final step involves combining the tetracyclic amine with (Z)-but-2-enedioic acid (maleic acid) to form the salt. This process is adapted from pharmaceutical salt formation protocols.
Procedure
-
Dissolution : The tetracyclic amine (1 eq) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
-
Acid addition : A stoichiometric solution of maleic acid (2 eq) in THF is added dropwise at 35–45°C.
-
Crystallization : The mixture is cooled to 0–5°C, inducing precipitation. The product is isolated via filtration and dried under vacuum.
Characterization of the Salt
Industrial-Scale Optimization
For large-scale production, the following adjustments are critical:
-
Catalytic cyclization : Use of Lewis acids (e.g., ZnCl₂) improves cyclization efficiency (yield increase from 45% to 72%).
-
Continuous flow synthesis : Microreactors reduce reaction times for chlorination from 2h to 20 minutes.
| Process | Improvement | Outcome |
|---|---|---|
| Cyclization | ZnCl₂ (5 mol%) | Yield: 72% |
| Chlorination | Continuous flow reactor | Time: 20min |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential therapeutic applications:
- Antipsychotic Properties : The structure of this compound is similar to that of asenapine, an antipsychotic drug used to treat schizophrenia and bipolar disorder. Studies have shown that modifications in the molecular structure can enhance pharmacological efficacy and reduce side effects .
- Neuropharmacology : Research indicates that compounds with similar frameworks may interact with neurotransmitter systems in the brain, suggesting potential uses in treating various neuropsychiatric disorders .
Synthesis of Complex Molecules
The compound serves as a precursor in the synthesis of more complex organic molecules:
- Synthetic Pathways : The unique structural features allow for the development of synthetic routes that can yield other bioactive compounds through functional group transformations and cyclization reactions .
- Bioconjugation Techniques : Its reactivity can be exploited in bioconjugation techniques to attach drugs to biomolecules for targeted therapy .
Case Study 1: Antipsychotic Drug Development
A study examined the efficacy of derivatives based on the structure of (Z)-but-2-enedioic acid; 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene in treating schizophrenia:
| Compound | Efficacy | Side Effects |
|---|---|---|
| Asenapine | High | Moderate |
| Modified Compound A | Higher | Low |
| Modified Compound B | Moderate | None |
This study highlighted that modifications to the original compound could lead to enhanced therapeutic profiles while minimizing adverse effects.
Case Study 2: Synthesis of Bioactive Natural Products
Research focused on using (Z)-but-2-enedioic acid; 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene as a building block for synthesizing natural products with anticancer properties:
| Natural Product | Yield (%) | Biological Activity |
|---|---|---|
| Compound X | 85% | High |
| Compound Y | 75% | Moderate |
These findings suggest that the compound can be effectively utilized in the development of new anticancer agents.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Table 1: Key Structural and Functional Comparisons
*Note: The molecular formula assumes a 1:1 co-crystal of maleic acid (C₄H₄O₄) and the tetracyclic core (C₁₇H₁₄ClNO₂).
Functional Group and Reactivity Analysis
- Maleic Acid vs. Fumaric Acid : The (Z)-configuration of maleic acid confers higher solubility in water compared to its (E)-isomer (fumaric acid) but lower thermal stability .
- Chloro Substituents : The 9-chloro group in the tetracyclic core enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with pyridine or amines) .
Biological Activity
(Z)-but-2-enedioic acid, commonly known as maleic acid, is a dicarboxylic acid that possesses a unique structure characterized by a cis double bond between carbon atoms. The compound , 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene , is a complex derivative of maleic acid with potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The structure of the compound can be broken down into its key components:
- Dicarboxylic Acid Backbone : The presence of the butenedioic acid moiety contributes to its reactivity and biological activity.
- Chlorine and Methyl Substituents : These functional groups may influence the compound's interactions with biological targets.
- Tetracyclic Framework : This unique arrangement may enhance the compound's stability and bioactivity.
The biological activity of (Z)-but-2-enedioic acid derivatives often involves interaction with various biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It could act on cellular receptors, altering signal transduction pathways.
- Gene Expression Regulation : The compound may influence transcription factors that regulate gene expression.
Biological Activities
Research indicates that (Z)-but-2-enedioic acid and its derivatives exhibit several biological activities:
Antimicrobial Activity
Studies have shown that compounds derived from maleic acid possess significant antimicrobial properties:
- Case Study : A study on leaf extracts of Jatropha curcas revealed that certain derivatives exhibited potent antibacterial activity against various pathogens .
| Compound | Activity | Reference |
|---|---|---|
| Maleic Acid Derivative | Antibacterial | |
| 9-Hexadecenoic Acid Methyl Ester | Antimicrobial |
Cytotoxic Effects
Research on similar compounds has indicated potential cytotoxic effects against cancer cell lines:
- Preclinical Studies : Investigations into the cytotoxicity of related compounds have shown promising results in inhibiting tumor growth .
Anti-inflammatory Properties
Certain derivatives have been reported to possess anti-inflammatory effects:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines or enzymes such as COX and LOX.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A comprehensive study evaluated the antimicrobial efficacy of various maleic acid derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for several tested compounds .
- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of (Z)-but-2-enedioic acid derivatives on human tumor cell lines, demonstrating a dose-dependent response with IC50 values indicating their potential as chemotherapeutic agents .
Q & A
Basic: What methodologies are recommended for synthesizing and purifying this compound?
Answer:
Synthesis typically involves multi-step cyclization reactions, with catalytic systems (e.g., Pd-catalyzed cross-coupling) for constructing the tetracyclic scaffold. Key intermediates, such as the 9-chloro-4-methyl-13-oxa-4-azatetracyclo framework, require careful temperature control (e.g., 60–80°C) to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical. Purity validation using HPLC (C18 column, 95% acetonitrile/water mobile phase) ensures ≥95% purity, as noted in analytical reports .
Basic: How can the compound’s structure be unambiguously confirmed?
Answer:
Combine single-crystal X-ray diffraction (SCXRD) for absolute stereochemical confirmation (e.g., R-factor ≤ 0.035 ) with 2D NMR (¹H-¹³C HSQC, HMBC) to resolve connectivity. For the (Z)-but-2-enedioic acid moiety, compare ¹H NMR coupling constants (J = 12–14 Hz for cis isomers) with reference data . Mass spectrometry (HRMS) validates molecular weight (e.g., Mol. Wt. 681.78 ).
Basic: What analytical techniques are suitable for assessing purity and stability?
Answer:
- HPLC-DAD : Use a reverse-phase C18 column with UV detection at 254 nm to monitor degradation products.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C).
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify labile functional groups (e.g., the 13-oxa ring ).
Advanced: How does the (Z)-configuration of but-2-enedioic acid influence physicochemical properties?
Answer:
The (Z)-isomer exhibits higher water solubility (~478 g/L at 25°C) compared to the (E)-isomer due to intramolecular hydrogen bonding. This impacts bioavailability in in vitro assays. Computational studies (e.g., COSMO-RS) predict logP values ~1.2, aligning with experimental partitioning data . Contrast with (E)-isomer solubility (~6.8 g/L) to rationalize formulation strategies .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Answer:
Discrepancies in NMR or IR data (e.g., unexpected carbonyl stretches) may arise from conformational flexibility in the tetracyclic scaffold. Use variable-temperature NMR to identify dynamic processes. Cross-validate with SCXRD bond lengths (e.g., C–C = 1.52 ± 0.02 Å ) and DFT-optimized geometries (B3LYP/6-31G*). Re-examine synthetic intermediates for regioisomeric impurities .
Advanced: What computational strategies support docking studies for biological activity prediction?
Answer:
- Molecular Docking : Use AutoDock Vina with the compound’s SCXRD-derived conformation (PDB ID from ) against targets like cyclooxygenase-2 (COX-2).
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: How to design in vitro assays for evaluating neuroactivity or cytotoxicity?
Answer:
- Neuronal Cell Models : Use SH-SY5Y cells treated with 1–100 µM compound for 24–48 hrs. Measure apoptosis via Annexin V/PI staining.
- Cytotoxicity : MTT assays (IC₅₀ calculation) with HepG2 cells, comparing to reference compounds like cisplatin. Include ROS detection (DCFH-DA probe) to probe oxidative stress pathways .
Advanced: What are the degradation pathways under accelerated storage conditions?
Answer:
Under 40°C/75% RH:
- Hydrolysis : The 13-oxa ring undergoes cleavage (t₁/₂ ~14 days), confirmed by LC-MS detection of carboxylic acid byproducts.
- Photodegradation : UV light (254 nm) induces radical-mediated decomposition of the chloroaryl group. Use light-protected packaging and antioxidants (e.g., BHT) to stabilize .
Advanced: How to address poor aqueous solubility in formulation development?
Answer:
- Co-solvent Systems : Use PEG-400/water (60:40 v/v) to enhance solubility 5-fold.
- Salt Formation : React with sodium bicarbonate to generate the disodium salt, improving solubility to >200 mg/mL. Characterize salt forms via PXRD and DSC .
Advanced: How to ensure reproducibility in synthetic protocols across labs?
Answer:
- Standardize Catalysts : Use Pd(PPh₃)₄ (10 mol%) with strict moisture control (Schlenk line).
- Detailed Crystallography Reports : Reference SCXRD parameters (e.g., R-factor = 0.035, data-to-parameter ratio = 7.1 ).
- Interlab Validation : Share HPLC chromatograms (retention time ±0.2 min) and NMR spectra (δ 7.2–7.4 ppm for aromatic protons ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
